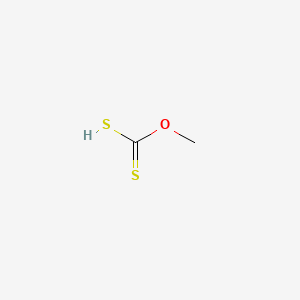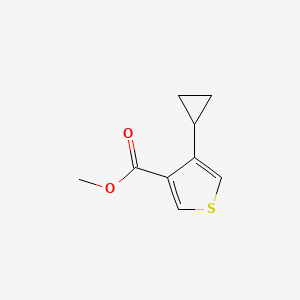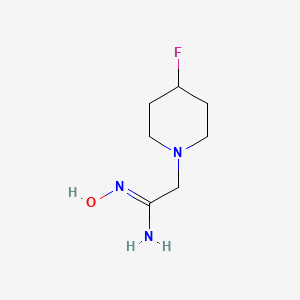![molecular formula C20H10O4 B13435271 [1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
[1,2'-Binaphthalene]-1',3,4,4'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2’-Binaphthalene]-1’,3,4,4’-tetrone: is an organic compound with a unique structure consisting of two naphthalene units connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone typically involves the oxidative coupling of naphthalene derivatives. One common method is the reaction of 1,2-naphthoquinone with a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C to ensure optimal yield.
Industrial Production Methods: Industrial production of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves large-scale oxidative coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts such as palladium or copper compounds can enhance the efficiency of the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the tetrone into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are commonly employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used as a building block in the synthesis of complex organic molecules
Biology and Medicine: Research has explored the potential of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone derivatives as therapeutic agents. These compounds have shown promise in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, [1,2’-Binaphthalene]-1’,3,4,4’-tetrone is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of [1,2’-Binaphthalene]-1’,3,4,4’-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. For example, its quinone derivatives can act as electron acceptors in redox reactions, influencing oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
2,2’-Binaphthalene: Another binaphthalene derivative with similar structural features but different reactivity.
1,1’-Binaphthalene: A compound with a different connectivity between the naphthalene units, leading to distinct chemical properties.
Uniqueness: [1,2’-Binaphthalene]-1’,3,4,4’-tetrone stands out due to its specific arrangement of functional groups and the resulting chemical reactivity. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C20H10O4 |
|---|---|
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
4-(1,4-dioxonaphthalen-2-yl)naphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O4/c21-17-10-16(19(23)14-8-4-2-6-12(14)17)15-9-18(22)20(24)13-7-3-1-5-11(13)15/h1-10H |
InChI-Schlüssel |
VWKGKQHZJOUDKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=CC(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


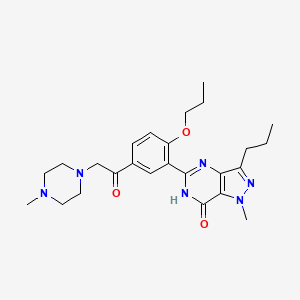
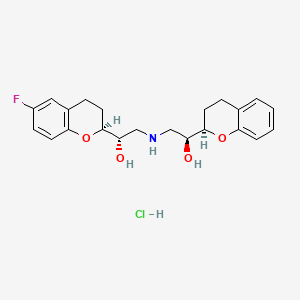
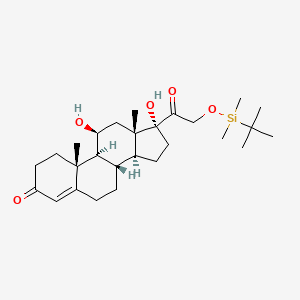
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13435200.png)
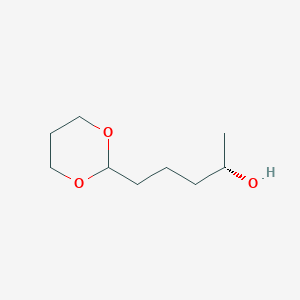
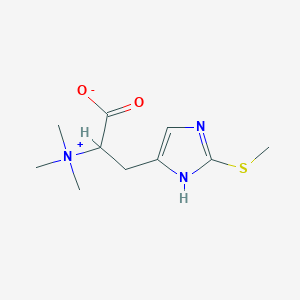
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
